Eritoran tetrasodium is derived from lipid A, a component of bacterial cell walls that binds to TLR4 and activates an immune response. Unlike lipid A, Eritoran binds to TLR4 without activating it, effectively serving as a TLR4 antagonist. It was synthesized at the Eisai Research Institute and is classified as a small molecule drug with immunomodulatory properties .
Eritoran tetrasodium has a complex molecular structure characterized by its large molecular formula and a molecular weight of approximately 1336.6 g/mol .
Eritoran exerts its effects by competitively binding to the MD2 component of the TLR4 receptor complex. This binding prevents the dimerization of TLR4-MD2 complexes that would normally lead to intracellular signaling pathways associated with inflammation.
Eritoran tetrasodium exhibits several key physical and chemical properties that influence its pharmacological profile:
Eritoran tetrasodium has been investigated for various scientific applications primarily centered around its immunomodulatory effects:
Toll-like receptor 4 (TLR4) serves as the primary recognition system for lipopolysaccharide (LPS), the dominant outer membrane component of Gram-negative bacteria. The TLR4 signaling complex consists of several key components:
Upon LPS binding, the TLR4/MD-2 complex undergoes dimerization, triggering two major intracellular signaling pathways through TIR-domain-containing adaptor proteins:
In sepsis, uncontrolled TLR4 activation results in a cytokine storm – a massive release of inflammatory mediators that promotes endothelial damage, capillary leak, disseminated intravascular coagulation, and ultimately, multi-organ failure. Importantly, TLR4 also responds to endogenous danger signals (DAMPs) like HMGB1 released during cellular injury, amplifying inflammation even after pathogen clearance [6] [8]. Genetic studies demonstrate that Tlr4-/- mice exhibit significant protection against LPS-induced lethality and sepsis models, validating TLR4 as a therapeutic target [5] [10].
Table 1: Key Components of the TLR4 Signaling Complex
Component | Structure/Feature | Function in LPS Signaling |
---|---|---|
LPS (Lipopolysaccharide) | Lipid A + Core polysaccharide + O-antigen | Pathogen-associated molecular pattern (PAMP) |
LBP (LPS-Binding Protein) | Soluble acute-phase protein | Transfers LPS monomers to CD14 |
CD14 | GPI-anchored or soluble protein | Presents LPS to MD-2/TLR4 complex |
MD-2 | Extracellular protein bound to TLR4 | Directly binds lipid A portion of LPS |
TLR4 | Transmembrane receptor | Signal transduction via TIR domain |
Lipopolysaccharide, particularly its conserved lipid A domain, is the principal activator of TLR4 during Gram-negative infections. Lipid A's structural specificity – typically featuring a glucosamine disaccharide with six acyl chains and two phosphate groups – enables high-affinity binding to the hydrophobic pocket of MD-2, inducing the conformational changes necessary for TLR4 dimerization and signal transduction [1] [5].
The central role of LPS in sepsis pathogenesis is evidenced by:
Directly inhibiting the upstream trigger (LPS) at its point of recognition (TLR4/MD-2 complex) offers a strategic advantage over downstream cytokine blockade. Eritoran tetrasodium functions as a molecular decoy that occupies the LPS-binding site on MD-2, preventing the structural rearrangements required for TLR4 activation. This preemptive blockade theoretically intercepts the inflammatory cascade before amplification occurs [1] [2] [5].
The development of eritoran tetrasodium represents a rational drug design journey beginning with fundamental observations of natural LPS tolerance. Researchers noted that Rhodobacter sphaeroides lipid A (RsLPA) exhibited antagonistic properties against E. coli LPS, providing the structural template for synthetic analogs [1] [2] [4].
First-generation antagonist E5531 was developed from RsLPA but faced significant limitations:
Eritoran tetrasodium emerged as a second-generation synthetic lipid A analog featuring optimized structural characteristics:
Structural studies revealed that eritoran binds with high affinity to the hydrophobic pocket of MD-2 through van der Waals interactions with its acyl chains. Unlike hexa-acylated lipid A structures (potent TLR4 agonists), eritoran's asymmetric acylation pattern (long 18-carbon chains adjacent to shorter 10-carbon chains) prevents the conformational changes needed for TLR4 dimerization and subsequent intracellular signaling [1] [2] [5]. Eritoran's design also conferred improved pharmacokinetic properties, including greater stability in plasma and more sustained inhibition of LPS signaling compared to its predecessor [3] [4].
Table 2: Evolution of Lipid A-Based TLR4 Antagonists
Property | Natural Lipid A (E. coli) | First-Generation Antagonist (E5531) | Eritoran Tetrasodium (E5564) |
---|---|---|---|
Source/Type | Gram-negative bacteria | Synthetic analog of R. capsulatus lipid A | Synthetic analog of R. sphaeroides lipid A |
Acyl Chains | 6 symmetric chains (C12-C14) | 4 asymmetric chains | 4 asymmetric chains (C18 and C10) |
Agonist Activity | Potent agonist | Weak partial agonist | Pure antagonist |
Stability in Plasma | N/A | Moderate (rapid lipoprotein binding) | High (reduced lipoprotein binding) |
Manufacturing Complexity | N/A | High | Reduced |
Inhibitory Potency (IC50) | N/A | ~20 nM | 1-12 nM (varies by LPS source) [2] |
Table 3: Eritoran's Pharmacodynamic Profile Against Diverse LPS Sources
LPS Source | TNF-α Production (pg/mL) | Eritoran IC50 (nM) |
---|---|---|
Escherichia coli | 1142 ± 155 | 1.6 ± 0.3 |
Pseudomonas aeruginosa | 2027 ± 185 | 1.0 ± 0.21 |
Salmonella enteritidis | 2279 ± 184 | 2.6 ± 0.47 |
Salmonella typhimurium | 3091 ± 182 | 9.4 ± 6.7 |
Klebsiella pneumoniae | 2868 ± 104 | 8.5 ± 5.0 |
Serratia marcescens | 3128 ± 91 | 10.3 ± 6.2 |
Whole killed E. coli | 3172 ± 413 | 0.65 ± 0.32 |
Phase I human endotoxin challenge studies demonstrated eritoran's ability to dose-dependently inhibit LPS-induced cytokine production (TNF-α, IL-6) and clinical symptoms (fever, tachycardia). Notably, a phase II trial in 293 patients with severe sepsis revealed a mortality reduction signal (33.3% placebo vs. 29.6% eritoran) that was most pronounced in patients with higher illness severity scores. Subgroup analysis showed significant interaction between treatment effect and baseline APACHE II scores (p=0.035), PROM scores (p=0.008), and number of organ failures (p=0.079), suggesting that patients with greater disease severity might derive the most benefit [9]. This pharmacodynamic profile, coupled with its pure antagonism and improved manufacturability, positioned eritoran as a promising candidate for phase III evaluation in severe sepsis [2] [7] [9].
Table 4: Phase II Clinical Trial Outcomes by Severity Stratification
Baseline Severity Measure | Placebo Mortality (%) | Eritoran Mortality (%) | P-value for Treatment Interaction |
---|---|---|---|
APACHE II (Continuous) | 33.3 | 29.6 | 0.035 |
APACHE II ≥25 | 44.8 | 31.3 | 0.059 (categorical) |
PROM Score (Continuous) | 33.3 | 29.6 | 0.008 |
PROM ≥0.4 | 42.1 | 28.6 | 0.028 (categorical) |
≥3 Organ Failures | 46.7 | 33.3 | 0.079 |
INR >1.2 | 41.7 | 27.1 | 0.05 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7